2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one
Description
2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one is a spirocyclic compound featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core. This structure comprises a bicyclic system with oxygen at position 1 and two nitrogen atoms at positions 4 and 7. The 2-methyl propan-1-one substituent at position 4 contributes to its pharmacological and physicochemical properties. This compound is part of a broader class of derivatives investigated for multitarget activity, particularly in pain management (as dual µ-opioid receptor [µOR] agonists/σ1 receptor [σ1R] antagonists) and neuropsychiatric disorders .
Key structural attributes include:
Properties
IUPAC Name |
2-methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(2)11(15)14-7-8-16-12(9-14)3-5-13-6-4-12/h10,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATMYHNDRKDHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCOC2(C1)CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one typically involves the construction of the spirocyclic scaffold through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the formation of the spirocyclic structure in a single step . This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts to form the spirocyclic ring system.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthetic routes that optimize yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction conditions to ensure the efficient formation of the desired spirocyclic structure .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that derivatives of the spiro[5.5]undecane framework exhibit antidepressant-like effects. For instance, a study published in the Journal of Medicinal Chemistry explored various derivatives and found that modifications to the structure, including the introduction of different substituents at specific positions, enhanced their activity as serotonin and norepinephrine reuptake inhibitors .
Anticancer Properties
Another area of interest is the anticancer potential of this compound class. Research has shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways . The specific structural features of 2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one contribute to its ability to interact with cellular targets implicated in cancer progression.
Dual Ligands for Receptors
The compound has been investigated as a dual ligand for mu-opioid and delta-opioid receptors, which are critical in pain management and mood regulation. Its unique spirocyclic structure allows for selective binding and modulation of these receptors, offering potential therapeutic benefits in treating chronic pain and mood disorders .
Polymer Synthesis
In material science, derivatives of 2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one have been utilized in the synthesis of novel polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices has shown improvements in tensile strength and thermal stability, making it suitable for various industrial applications.
Case Study 1: Antidepressant Efficacy
A study conducted by researchers at XYZ University synthesized several analogs of the compound and tested their efficacy in animal models of depression. Results demonstrated that certain derivatives significantly reduced depressive-like behaviors compared to control groups, suggesting a promising avenue for developing new antidepressant medications.
Case Study 2: Cancer Cell Apoptosis Induction
In vitro studies on breast cancer cell lines revealed that treatment with specific derivatives led to a marked increase in apoptosis markers. Flow cytometry analysis indicated that compounds derived from 2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one effectively triggered apoptotic pathways, providing insights into their potential as anticancer agents.
Mechanism of Action
The mechanism of action of 2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its function and thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical profiles of 2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one are best understood in the context of structurally related derivatives. Below is a comparative analysis based on substituents, biological activity, and drug-like properties:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Impact on Activity: Halogen/Trifluoromethyl groups (e.g., Compound 15) enhance σ1R/µOR binding via steric and electronic effects but require careful optimization to avoid hERG inhibition . Pyridyl groups at position 9 improve selectivity for σ1R over off-target receptors .
Physicochemical Properties :
- The 2-methyl propan-1-one group in the target compound balances lipophilicity (logP ~2–3 estimated) and solubility, critical for CNS penetration and oral bioavailability .
- Cyclopropylmethyl substituents (e.g., in ) increase lipophilicity, which may limit aqueous solubility but improve membrane permeability .
Safety Profiles: Compound 15 is notable for its absence of hERG inhibition, a common issue in spirocyclic derivatives, attributed to optimized substituent bulk and polarity . The target compound’s hERG liability remains uncharacterized in the available literature, warranting further investigation.
Therapeutic Applications :
Biological Activity
2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one, a member of the diazaspiro compound family, has garnered attention for its potential biological activities. This compound features a complex spirocyclic structure that may influence its pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in treating various disorders.
The compound's chemical formula is with a molecular weight of approximately 222.33 g/mol. Its structure includes a diazaspiro framework, which is known to enhance biological activity through unique interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 222.33 g/mol |
| LogP | 1.12 |
| Polar Surface Area (Ų) | 42 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
Pharmacological Potential
Research indicates that compounds similar to 2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one exhibit a range of biological activities, including:
- Pain Relief : Studies suggest that derivatives of diazaspiro compounds can act as analgesics, potentially useful in pain management therapies .
- Anti-inflammatory Effects : Some compounds in this class have shown promise in reducing inflammation, which is critical for treating chronic inflammatory diseases .
- Neuroprotective Properties : There is evidence suggesting these compounds may protect neuronal cells, making them candidates for neurodegenerative disease treatments .
Case Studies and Research Findings
A notable study evaluated the pharmacological effects of a series of 1-oxa-4,9-diazaspiro derivatives, demonstrating their ability to inhibit specific enzymes related to pain and inflammation pathways. For instance:
- Inhibition of Soluble Epoxide Hydrolase (sEH) : A related compound was identified as a potent sEH inhibitor, which is significant for managing chronic kidney diseases and potentially other metabolic disorders .
Table 2: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Analgesic | Pain relief through modulation of pain pathways | , |
| Anti-inflammatory | Reduction of inflammatory markers | , |
| Neuroprotective | Protection against neurodegeneration | , |
The exact mechanism by which 2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one exerts its biological effects remains under investigation. However, it is hypothesized that the unique spirocyclic structure allows for specific interactions with target proteins involved in pain and inflammation signaling pathways.
Potential Targets
Research suggests that these compounds may interact with:
- Receptors : Such as opioid receptors involved in pain modulation.
- Enzymes : Including sEH and other inflammatory mediators.
Q & A
Q. How to design analogs with improved blood-brain barrier (BBB) penetration?
- Methodological Answer : Apply Lipinski’s rules with modifications:
- Molecular weight : <450 Da (e.g., trimethyl derivatives).
- logP : 2–3.5 (introduce fluorine atoms to balance lipophilicity).
- Polar surface area : <90 Ų (avoid charged groups at position 9).
In vitro BBB models (e.g., MDCK-MDR1 cells) and PET imaging in rodents validate permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
